molecular formula C19H26N6O B066150 (S)-ROSCOVITINE CAS No. 186692-45-5

(S)-ROSCOVITINE

Cat. No.: B066150
CAS No.: 186692-45-5
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Seliciclib, also known as R-roscovitine, is a small molecule cyclin-dependent kinase (CDK) inhibitor. It is a synthetic compound that has shown potential in the treatment of various cancers and other diseases by inhibiting the activity of CDKs, which are crucial for cell cycle regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Seliciclib is synthesized through a multi-step process involving the condensation of 2,6-diaminopurine with a ketone, followed by cyclization and subsequent functional group modifications. The key steps include:

    Condensation Reaction: The initial step involves the condensation of 2,6-diaminopurine with a ketone under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of (S)-Seliciclib.

    Functional Group Modifications: The final steps involve various functional group modifications to introduce the desired substituents and achieve the final product.

Industrial Production Methods: The industrial production of (S)-Seliciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Seliciclib undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-Seliciclib has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of CDKs and their role in cell cycle regulation.

    Biology: Researchers use (S)-Seliciclib to investigate the mechanisms of cell cycle control and apoptosis.

    Medicine: It has shown potential in the treatment of various cancers, including breast cancer, lung cancer, and leukemia, by inducing cell cycle arrest and apoptosis in cancer cells.

    Industry: (S)-Seliciclib is used in the development of new therapeutic agents and as a reference compound in drug discovery.

Mechanism of Action

(S)-Seliciclib exerts its effects by inhibiting the activity of CDKs, which are enzymes that play a crucial role in regulating the cell cycle. By binding to the ATP-binding site of CDKs, (S)-Seliciclib prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets of (S)-Seliciclib include CDK2, CDK7, and CDK9, which are involved in the regulation of the G1/S and G2/M phases of the cell cycle.

Comparison with Similar Compounds

    Flavopiridol: Another CDK inhibitor with a broader spectrum of activity.

    Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Similar to Palbociclib, it selectively inhibits CDK4/6 and is used in cancer therapy.

Uniqueness of (S)-Seliciclib: (S)-Seliciclib is unique in its ability to inhibit multiple CDKs, making it a versatile tool for studying cell cycle regulation and a promising candidate for cancer therapy. Its broad spectrum of activity distinguishes it from more selective CDK inhibitors like Palbociclib and Ribociclib.

Properties

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133475
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-45-5
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ROSCOVITINE
Reactant of Route 2
Reactant of Route 2
(S)-ROSCOVITINE
Reactant of Route 3
Reactant of Route 3
(S)-ROSCOVITINE
Reactant of Route 4
Reactant of Route 4
(S)-ROSCOVITINE
Reactant of Route 5
Reactant of Route 5
(S)-ROSCOVITINE
Reactant of Route 6
Reactant of Route 6
(S)-ROSCOVITINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.